molecular formula C18H32O16 B133400 4-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal CAS No. 1109-28-0

4-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal

Cat. No.: B133400
CAS No.: 1109-28-0
M. Wt: 504.4 g/mol
InChI Key: RXVWSYJTUUKTEA-UHFFFAOYSA-N
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Description

Maltotriose is a trisaccharide consisting of three glucose units linked by α-1,4-glycosidic bonds . It is a core member of the maltooligosaccharide family and is naturally produced during the enzymatic hydrolysis of starch by alpha-amylase . This compound serves as a critical substrate in diverse research fields. In brewing and biofuel production, maltotriose metabolism is a key focus, as it represents the second most abundant sugar in brewer's wort and its inefficient uptake by many industrial yeast strains is a major bottleneck in fermentation efficiency . Research into specific transmembrane transporters, such as Agt1p and Mty1p, is essential for improving fermentation yields . In enzymology, maltotriose is a well-defined substrate for studying the kinetics and mechanisms of various enzymes, including intestinal mucosal α-glucosidase and different amylases . Furthermore, its role in bacterial systems is being explored, as maltotriose can be utilized to deliver molecular conjugates into the cytoplasm of Gram-negative bacteria by hijacking the native maltodextrin uptake pathway, offering a potential "Trojan horse" strategy for antibiotic delivery . With high solubility in water and a defined molecular structure (Molecular Formula: C₁₈H₃₂O₁₆; Molecular Weight: 504.44 g/mol), maltotriose is a valuable and versatile tool for biochemical and microbiological research .

Properties

IUPAC Name

4-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O16/c19-1-5(23)9(25)15(6(24)2-20)33-18-14(30)12(28)16(8(4-22)32-18)34-17-13(29)11(27)10(26)7(3-21)31-17/h1,5-18,20-30H,2-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXVWSYJTUUKTEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1109-28-0
Record name maltotriose
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170180
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Raw Material and Reaction Mechanism

Pullulan, an exopolysaccharide produced by Aureobasidium pullulans, serves as the primary substrate for maltotriose synthesis. Its structure contains alternating α-1,4 and α-1,6 glycosidic bonds, with the latter being more susceptible to acid-catalyzed cleavage. The acetolysis reaction exploits this lability, selectively breaking α-1,6 linkages while preserving α-1,4 bonds to yield maltotriose acetylated intermediates.

Optimized Reaction Conditions

The patent CN1680571A outlines a three-step process:

  • Acetolysis : Pullulan reacts with a mixed solution of acid (e.g., sulfuric acid, zinc chloride, or trifluoroacetic acid) and acetic anhydride at a ratio of 1:10–1:100 (acid:acetic anhydride). Temperatures range from −10°C to +50°C, with glacial acetic acid comprising 10–50% of the solvent volume.

  • Deacetylation : Base hydrolysis (pH 9–10) using sodium methoxide or ammonia-saturated methanol removes acetyl groups.

  • Purification : Reversed-phase chromatography (e.g., Sephadex G-25) followed by lyophilization produces maltotriose with >99.5% purity.

Table 1: Key Parameters for Chemical Synthesis

ParameterOptimal RangeOutcome
Acid:Acetic Anhydride1:10–1:100Selective α-1,6 bond cleavage
Temperature−10°C to +50°C85–90% yield of acetylated product
Deacetylation pH9–10Complete acetyl removal
Purification MethodSephadex G-25 column>99.5% purity

Enzymatic Hydrolysis Using Pullulanase

Enzyme Specificity and Substrate Preparation

Pullulanase (EC 3.2.1.41), a debranching enzyme, hydrolyzes α-1,6 glycosidic bonds in pullulan to release maltotriose. Microbial pullulanase from Bacillus spp. or Klebsiella pneumoniae is preferred due to its thermostability and high activity.

Process Optimization

Single-point optimization studies identify critical factors:

  • Temperature : 46°C maximizes enzyme activity while minimizing denaturation.

  • pH : 5.5 aligns with the enzyme’s optimal working range.

  • Reaction Time : 8 hours achieves 93.5% maltotriose content.

  • Ethanol Precipitation : 6:1 (v/v) ethanol-to-hydrolysate ratio yields 87.3% recovery.

Table 2: Enzymatic Hydrolysis Efficiency

ConditionOptimal ValueEffect on Maltotriose Yield
Enzyme Load10 ASPU/g pullulan90% substrate conversion
Hydrolysis Duration8 hoursDE (Dextrose Equivalent) = 45
Ethanol Volume6:1 (v/v)87.3% recovery
Final Purity (HPLC)>93.5%Minimal maltose/maltotetraose

Comparative Analysis of Methods

Yield and Purity

  • Chemical Synthesis : Achieves higher purity (>99.5%) but requires toxic solvents (e.g., sulfuric acid) and generates hazardous waste.

  • Enzymatic Hydrolysis : Offers milder conditions and eco-friendliness, though purity (93.5%) is slightly lower due to residual oligosaccharides.

Scalability and Cost

  • Enzymatic methods are cost-effective for industrial-scale production, with pullulanase reuse potential.

  • Chemical methods involve expensive purification steps (e.g., chromatography) but are faster (6–10 hours vs. 8 hours).

Emerging Techniques and Innovations

Hybrid Approaches

Recent studies combine enzymatic pretreatment with chemical modification to enhance yield. For example, partial enzymatic hydrolysis followed by acetolysis reduces reaction time by 30% while maintaining >95% purity.

Applications in Conjugate Synthesis

Maltotriose derivatives, such as maltotriose–chlorin e6 conjugates, highlight its utility in photodynamic therapy. These syntheses use tetraethylene glycol linkers to attach functional groups without altering the sugar’s core structure .

Scientific Research Applications

Food Industry Applications

Maltotriose plays a significant role in the food industry due to its unique properties:

  • Fermentation : Maltotriose is a crucial fermentable sugar in brewing, constituting approximately 20% of fermentable sugars in brewer's wort. Different strains of Saccharomyces pastorianus exhibit varying abilities to transport and ferment maltotriose, which affects the brewing process and flavor profiles of beers .
  • Sweetening Agent : It is used as a sweetener in various food products, enhancing taste without contributing excessive calories. Its ability to improve texture and shelf-life makes it valuable in baked goods and confectioneries .
  • Nutritional Supplement : Maltotriose is often included in nutritional supplements for its digestibility and energy-providing properties, making it beneficial for athletes and individuals with specific dietary needs.

Pharmaceutical Applications

Maltotriose's applications extend into the pharmaceutical sector:

  • Drug Carrier : Maltotriose is utilized as a carrier for drugs and food supplements. Its sweetness can mask unpleasant tastes in medications, improving patient compliance .
  • Filler in Tablets : The compound serves as an excipient in tablet formulations, enhancing the usability and effectiveness of pharmaceutical products by improving flow properties during manufacturing .

Biotechnological Applications

Maltotriose has been explored for its potential in biotechnological innovations:

  • Imaging Agents : Recent studies have developed maltotriose-based fluorescent probes for imaging bacterial infections. These probes are selectively taken up by bacteria via maltodextrin transporters, allowing differentiation between bacterial infections and other conditions such as cancer . This specificity enhances diagnostic capabilities in medical imaging.
  • Research on Transport Mechanisms : Understanding maltotriose transport mechanisms has implications for yeast fermentation processes. Research has identified specific permeases like AGT1 that facilitate maltotriose uptake, providing insights into optimizing fermentation conditions in industrial yeast strains .

Case Study 1: Brewing Efficiency

A study on various strains of Saccharomyces pastorianus revealed that strains with higher expression levels of maltotriose transporters exhibited improved fermentation rates and flavor profiles in beer production. This finding emphasizes the importance of genetic factors in yeast selection for brewing applications .

Case Study 2: Imaging Probes

The development of a maltotriose-based fluorescent probe demonstrated superior pharmacokinetic properties compared to other maltodextrins. In murine models, this probe effectively localized bacterial infections while minimizing uptake by mammalian cells, showcasing its potential for clinical diagnostics .

Comparative Data Table

Application AreaSpecific Use CaseKey Findings/Benefits
Food IndustryBrewingEssential for fermentation; affects flavor profile
SweetenerEnhances taste; low-calorie alternative
Nutritional SupplementProvides digestible energy
PharmaceuticalDrug CarrierImproves taste masking; enhances patient compliance
Filler in TabletsImproves flow properties; enhances usability
BiotechnologyImaging AgentsSelective uptake by bacteria; enhances diagnostic accuracy
Research on Transport MechanismsInsights into fermentation optimization

Comparison with Similar Compounds

Table 1: Structural and Functional Properties of Trisaccharides

Property Maltotriose Raffinose Melezitose
Glycosidic Bonds α-1,4 (x2) α-1,6, β-1,2 α-1,3, β-2,1
Solubility (g/100 mL) 70 (25°C) 30 (25°C) 45 (25°C)
Cross-Section (Ų)* 210.2 209.7 204.0
Key Applications Food, Medicine Prebiotics Plant resins

*As measured by trapped ion mobility spectrometry .

Table 2: Kinetic Parameters of Sugar Transporters

Transporter Organism Substrate Km (mM) Preference
AGT1 S. cerevisiae Maltose 50–60 Maltotriose
AGT1 S. cerevisiae Maltotriose 15–20
MTT1 S. pastorianus Maltotriose 10–12 Exclusive
Mal61p S. cerevisiae Maltose 8–10 Maltose

Mutations in transmembrane helices (TMH7 and TMH11) alter substrate specificity. For example, ScMalt#5p-T379A/N384Y loses maltotriose transport, while SpMtt1p-T492V/S494T/A501T/M504V retains maltotriose preference .

Table 3: Hydrolysis Efficiency of Enzymes on Maltotriose

Enzyme Source Activity (U/mg) Key Products
Opmaltase Ogataea polymorpha 120 Glucose, Maltose
Neopullulanase (WT) Bacillus stearothermophilus 90 Maltotriose (60%)
Neopullulanase (Y377F) Mutant 85 Panose (40%)

Functional and Industrial Implications

  • Fermentation: In brewing, maltotriose accounts for 15–20% of wort sugars but is metabolized last due to low transporter affinity. Lager yeast hybrids (e.g., S. pastorianus) utilize MTT1 for efficient maltotriose uptake, improving ethanol yield .
  • Biomedical Applications: Maltotriose esters (e.g., 6″-O-palmitoyl-maltotriose) exhibit antitumor activity, inhibiting human carcinoma cell lines by 60–70% at 50 μM .
  • Regulatory Roles : In Escherichia coli, maltotriose uniquely induces the maltose regulon, unlike maltose or maltotetraose .

Q & A

Q. What are the standard analytical methods for quantifying maltotriose purity in enzymatic hydrolysates, and how are potential contaminants addressed?

Maltotriose purity is typically determined via high-performance liquid chromatography (HPLC) with calibration against a dextran ladder or internal standards like laminaritriose. The formula for purity calculation involves summing the product of peak areas and their corresponding molecular masses (e.g., 504 g/mol for maltotriose) and dividing by the total sum of all detected oligosaccharide signals . Contaminants (e.g., glucose, disaccharides) are identified by deviations in molecular mass and retention times. Researchers must validate results against the manufacturer’s certificate of analysis (CoA) and repeat measurements if discrepancies exceed ±2% .

Q. How can researchers design experiments to assess the enzymatic activity of α-maltotriohydrolase in starch hydrolysis?

A robust protocol involves:

  • Substrate Preparation : Use soluble starch at defined concentrations (e.g., 1–5% w/v) in buffered solutions (pH 5.0–6.0, optimal for most amylases).
  • Reaction Conditions : Monitor hydrolysis at 40–60°C, with aliquots withdrawn at timed intervals.
  • Product Quantification : Terminate reactions via boiling, then analyze maltotriose yield using HPLC or colorimetric assays (e.g., 3,5-dinitrosalicylic acid for reducing sugars).
  • Kinetic Parameters : Calculate KmK_m and VmaxV_{max} using Lineweaver-Burk plots .

Advanced Research Questions

Q. How can conflicting data on maltotriose’s role in stabilizing nanoparticle formulations be resolved?

Contradictions often arise from variations in:

  • Experimental Design : Differences in nanoparticle synthesis (e.g., dendrimer vs. liposome systems) or maltotriose conjugation methods (chemical vs. enzymatic).
  • Analytical Techniques : Nuclear magnetic resonance (NMR) may confirm covalent bonding, while dynamic light scattering (DLS) assesses colloidal stability.
  • Biological Context : Cell type-specific uptake mechanisms (e.g., endocytosis vs. passive diffusion) may influence observed effects. Researchers should replicate studies using standardized protocols and cross-validate results with orthogonal methods (e.g., fluorescence microscopy paired with HPLC) .

Q. What statistical approaches are recommended for handling variability in maltotriose quantification across biological replicates?

  • Calibration Curve Validation : Ensure linearity (R2>0.99R^2 > 0.99) across the expected concentration range (e.g., 11–2100 nmol/mL) with triplicate injections.
  • Error Propagation Analysis : Use tools like Monte Carlo simulations to account for uncertainties in peak integration and sample preparation.
  • Outlier Detection : Apply Grubbs’ test or Dixon’s Q-test to identify non-conforming data points.
  • Multivariate Regression : Model interactions between variables (e.g., temperature, pH) and maltotriose yield .

Q. How can researchers optimize maltotriose purification from complex enzymatic mixtures?

Advanced strategies include:

  • Multi-Step Chromatography : Combine size-exclusion chromatography (SEC) with ion-exchange (IEX) to separate maltotriose (504 Da) from larger oligosaccharides (e.g., Hex4–Hex7).
  • Membrane Filtration : Use tangential flow filtration (TFF) with 1–3 kDa cutoffs to concentrate maltotriose while removing salts.
  • Crystallization Screening : Test solvents (e.g., ethanol/water mixtures) to enhance purity (>95%) and yield. Validate purity via mass spectrometry (MS) and differential scanning calorimetry (DSC) to confirm glass transition behavior .

Methodological Frameworks

What criteria should guide the formulation of research questions on maltotriose’s biochemical interactions?

Apply the FINER framework:

  • Feasible : Ensure access to specialized equipment (e.g., HPLC-MS).
  • Novel : Address gaps, such as maltotriose’s role in protein stabilization under desiccation stress.
  • Ethical : Adhere to biosafety protocols when using human cell lines.
  • Relevant : Align with broader goals (e.g., improving vaccine thermostability). Supplement with PICO (Population, Intervention, Comparison, Outcome) for hypothesis-driven studies .

Q. How should researchers structure a literature review to contextualize maltotriose’s applications in glycobiology?

Q. What are best practices for reporting maltotriose-related data in peer-reviewed journals?

  • Raw Data : Deposit in repositories like Zenodo with DOIs for reproducibility.
  • Tables/Figures : Include chromatograms with annotated peaks and statistical summaries (mean ± SD, n ≥ 3).
  • Supplemental Material : Provide detailed protocols for enzyme assays and purity calculations. Avoid duplicating data across sections; refer to the Beilstein Journal of Organic Chemistry guidelines for formatting .

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